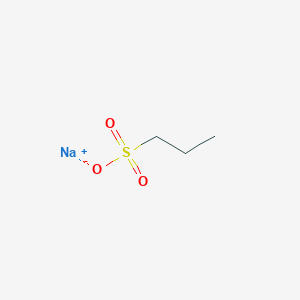

Sodium 1-Propanesulfonate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Sodium 1-Propanesulfonate: is a chemical compound with the molecular formula C3H7NaO3S. It is a white crystalline powder that is highly soluble in water. This compound is commonly used in various industrial and scientific applications due to its unique chemical properties.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: Sodium 1-Propanesulfonate can be synthesized through several methods. One common method involves the sulfonation of propane with sulfur trioxide, followed by neutralization with sodium hydroxide. The reaction conditions typically include controlled temperatures and pressures to ensure the desired product is obtained.

Industrial Production Methods: In industrial settings, sodium propanesulphonate is produced on a larger scale using continuous flow reactors. This method allows for the efficient production of the compound with high purity. The process involves the same basic steps as the laboratory synthesis but is optimized for large-scale production.

Análisis De Reacciones Químicas

Types of Reactions: Sodium 1-Propanesulfonate undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form sulfonic acids.

Reduction: It can be reduced to form sulfides.

Substitution: It can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride are used.

Substitution: Conditions typically involve the use of strong bases or acids to facilitate the reaction.

Major Products:

Oxidation: Sulfonic acids.

Reduction: Sulfides.

Substitution: Various substituted propanesulphonate derivatives.

Aplicaciones Científicas De Investigación

Chromatography

Sodium 1-propanesulfonate is widely used as an ion-pair reagent in High-Performance Liquid Chromatography (HPLC). It enhances the separation of ionic compounds by forming ion pairs with analytes, thus improving detection and quantification.

| Application | Description |

|---|---|

| HPLC Mobile Phase | Used to optimize separation in liquid chromatography. |

| Ion Pair Reagent | Facilitates the analysis of ionic species by forming stable ion pairs. |

Case studies have demonstrated that using this compound can significantly improve the resolution of complex mixtures in HPLC applications, making it a preferred choice for pharmaceutical analysis and environmental testing .

Biochemical Research

In biochemical research, this compound serves as a stabilizing agent for proteins and enzymes during purification processes. Its ability to maintain solubility and prevent aggregation is crucial in various laboratory settings.

| Application | Description |

|---|---|

| Protein Stabilization | Enhances the solubility and stability of proteins during purification. |

| Cell Culture | Used in cell culture media to maintain osmotic balance. |

Research has shown that this compound can improve the yield of recombinant proteins by stabilizing them during purification processes .

Surfactant in Formulations

This compound is employed as a surfactant in personal care products, detergents, and industrial cleaning agents due to its excellent wetting and emulsifying properties.

| Application | Description |

|---|---|

| Detergents | Acts as a surfactant to enhance cleaning efficiency. |

| Personal Care Products | Used in formulations for its emulsifying properties. |

Its effectiveness as a surfactant has been documented in various formulations, improving product performance while maintaining safety profiles .

Case Study 1: HPLC Analysis of Pharmaceuticals

A study conducted on the separation of pharmaceutical compounds using this compound as an ion-pair reagent demonstrated improved resolution compared to traditional methods. The results indicated that the use of this compound reduced retention times while enhancing peak shapes, leading to more accurate quantification .

Case Study 2: Protein Purification

In another investigation focusing on protein purification, researchers utilized this compound to stabilize a recombinant enzyme during chromatographic separation. The findings revealed that the enzyme maintained higher activity levels post-purification compared to controls without the sulfonate, underscoring its role in enhancing protein stability .

Mecanismo De Acción

The mechanism of action of sodium propanesulphonate involves its ability to interact with various molecular targets. In biochemical assays, it acts as a buffer, maintaining the pH of the solution. In drug delivery systems, it modifies the surface properties of nanoparticles, enhancing their stability and bioavailability. The compound’s sulfonate group allows it to form strong interactions with other molecules, facilitating its various applications.

Comparación Con Compuestos Similares

- Sodium 1-propanesulfonate

- Sodium 3-mercapto-1-propanesulfonate

- Sodium 3-(benzothiazol-2-ylthio)-1-propanesulfonate

Comparison: this compound is unique due to its specific molecular structure, which imparts distinct chemical properties. Compared to this compound, it has different reactivity and solubility characteristics. Sodium 3-mercapto-1-propanesulfonate, on the other hand, contains a thiol group, which gives it additional reactivity in certain chemical reactions. Sodium 3-(benzothiazol-2-ylthio)-1-propanesulfonate has a more complex structure, making it suitable for specialized applications in radiotherapy and drug delivery.

Propiedades

Número CAS |

14533-63-2 |

|---|---|

Fórmula molecular |

C3H8NaO3S |

Peso molecular |

147.15 g/mol |

Nombre IUPAC |

sodium;propane-1-sulfonate |

InChI |

InChI=1S/C3H8O3S.Na/c1-2-3-7(4,5)6;/h2-3H2,1H3,(H,4,5,6); |

Clave InChI |

MQVMJSWYKLYFIG-UHFFFAOYSA-N |

SMILES |

CCCS(=O)(=O)[O-].[Na+] |

SMILES isomérico |

CCCS(=O)(=O)[O-].[Na+] |

SMILES canónico |

CCCS(=O)(=O)O.[Na] |

Key on ui other cas no. |

14533-63-2 |

Origen del producto |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the molecular formula and weight of 1-Propanesulfonic Acid Sodium Salt?

A1: The molecular formula of 1-Propanesulfonic Acid Sodium Salt is C3H7NaO3S, and its molecular weight is 162.14 g/mol.

Q2: Is there spectroscopic data available for this compound?

A2: Yes, researchers have characterized 1-Propanesulfonic Acid Sodium Salt using FTIR and 1H NMR spectroscopy. [, , , , , , , ] These techniques provide information about the functional groups present and the arrangement of atoms within the molecule.

Q3: How does the presence of 1-Propanesulfonic Acid Sodium Salt affect the properties of hydrogels?

A3: Incorporating 1-Propanesulfonic Acid Sodium Salt into hydrogels can significantly impact their properties. For instance, it can enhance swelling in aqueous solutions due to its hydrophilic nature. [, , ] It can also influence the mechanical strength and elasticity of hydrogels. [, ]

Q4: Can 1-Propanesulfonic Acid Sodium Salt be used to modify the surface properties of materials?

A4: Yes, it has been successfully employed to create "clickable" surfaces on poly(vinylidene fluoride) membranes. [] This allows for further functionalization of the membrane, expanding its potential applications.

Q5: How is 1-Propanesulfonic Acid Sodium Salt utilized in oil recovery applications?

A5: It serves as a monomer in the synthesis of amphoteric terpolymers, which exhibit excellent viscosifying properties in high-salinity brines. [, , ] These terpolymers are promising candidates for enhanced oil recovery, particularly in challenging reservoir conditions.

Q6: What role does 1-Propanesulfonic Acid Sodium Salt play in biosensor development?

A6: Research shows it can be utilized in the fabrication of photosensors by immobilizing Photosystem I protein complexes onto gold electrodes. [] This highlights its potential in developing bio-based sensing devices.

Q7: Are there any applications of 1-Propanesulfonic Acid Sodium Salt in textile industry?

A7: Yes, it has shown promise in enhancing the adhesion of cornstarch to polylactic acid (PLA) fibers, potentially improving PLA sizing processes in textiles. []

Q8: Can 1-Propanesulfonic Acid Sodium Salt be used for environmental remediation?

A8: Research suggests its potential in removing methylene blue dye from aqueous solutions through adsorption by hydrogels containing the compound. [, ] This highlights its possible application in wastewater treatment.

Q9: Does 1-Propanesulfonic Acid Sodium Salt have any applications in nanotechnology?

A9: Yes, it plays a role in synthesizing silver nanoparticles with controlled optical properties. [] These nanoparticles can then be utilized for heavy metal detection in water, demonstrating their potential in environmental monitoring.

Q10: Is there ongoing research on improving the performance of 1-Propanesulfonic Acid Sodium Salt in specific applications?

A10: Yes, researchers are actively exploring modifications to enhance its functionality. For example, studies investigate combining it with other materials like clay minerals to improve the mechanical properties of preformed particle gels used in oil recovery. []

Q11: What are the potential environmental impacts of using 1-Propanesulfonic Acid Sodium Salt?

A11: While the research papers provided don't delve deep into the environmental impact, it's crucial to consider the potential effects of its production, use, and disposal. Further research is needed to assess its biodegradability and ecotoxicological effects. []

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.